molecular formula C14H13ClN2OS B2525924 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone CAS No. 478041-93-9

1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Cat. No.: B2525924
CAS No.: 478041-93-9
M. Wt: 292.78
InChI Key: GEKKIAKFRCZBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a methyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a chlorobenzyl sulfanyl group using reagents such as chlorobenzyl chloride and a suitable base.

    Final Assembly: The final step involves the coupling of the ethanone moiety to the substituted pyrimidine ring under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl sulfanyl group may facilitate binding to active sites, while the pyrimidine ring can interact with other molecular components, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone include:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-9-13(10(2)18)7-16-14(17-9)19-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKKIAKFRCZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.